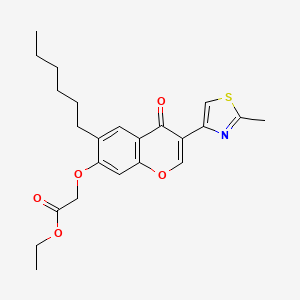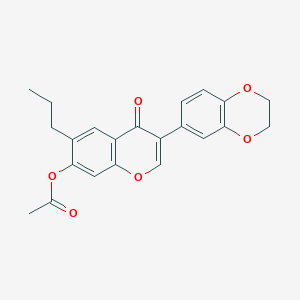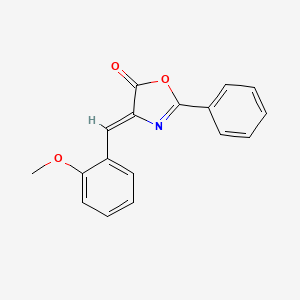![molecular formula C27H22N6O5S B11693390 (4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11693390.png)
(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE” is a complex organic molecule that features multiple functional groups, including ethoxyphenyl, methoxyphenyl, thiazolyl, nitrophenyl, and dihydropyrazolone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include substituted phenylhydrazines, thiazoles, and nitrobenzene derivatives. Key steps in the synthesis may involve:
Condensation Reactions: Formation of hydrazones by reacting substituted phenylhydrazines with aldehydes or ketones.
Cyclization Reactions: Formation of the pyrazolone ring through cyclization of the hydrazone intermediates.
Functional Group Transformations: Introduction of ethoxy and methoxy groups through etherification reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry
Use in the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(4Z)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- **(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-AMINOPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The unique combination of functional groups in the compound provides distinct chemical and biological properties, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C27H22N6O5S |
|---|---|
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
4-[(4-ethoxyphenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H22N6O5S/c1-3-38-22-14-8-19(9-15-22)29-30-25-24(18-4-10-20(11-5-18)33(35)36)31-32(26(25)34)27-28-23(16-39-27)17-6-12-21(37-2)13-7-17/h4-16,31H,3H2,1-2H3 |
Clé InChI |
KIRDXERDRYIFGV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B11693315.png)
![N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B11693323.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methyl-4-quinolinecarbohydrazide](/img/structure/B11693332.png)
![N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11693350.png)
![6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11693357.png)
![2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11693358.png)
![ethyl 4-({6-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate](/img/structure/B11693366.png)

![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B11693387.png)
![N-[(1E)-1-(1,3-benzodioxol-5-yl)-3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11693404.png)

![(5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11693416.png)
![(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11693417.png)
